Methyl 2,4-dioxopiperidine-3-carboxylate

Description

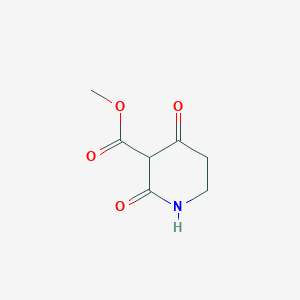

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4-dioxopiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-12-7(11)5-4(9)2-3-8-6(5)10/h5H,2-3H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWIHRDJTNMPEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(=O)CCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451207 | |

| Record name | Methyl 2,4-dioxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74730-43-1 | |

| Record name | Methyl 2,4-dioxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,4-dioxopiperidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for Methyl 2,4 Dioxopiperidine 3 Carboxylate and Its Derivatives

Established Synthetic Routes for the Core Methyl 2,4-dioxopiperidine-3-carboxylate Structure

The construction of the fundamental 2,4-dioxopiperidine ring system, coupled with the introduction of the methyl carboxylate group at the 3-position, relies on established organic reactions. These include intramolecular cyclizations to form the heterocyclic core and subsequent or concurrent esterification processes.

Intramolecular cyclization reactions are fundamental to forming the piperidine-2,4-dione core. The Dieckmann condensation is a prominent method for the synthesis of substituted piperidine-2,4-diones. researchgate.net This reaction involves the intramolecular cyclization of a δ-amino-β-ketoacid derivative. A key step in this synthetic route is the acylation of Meldrum's acid, which ultimately yields building blocks suitable for heterocyclic synthesis. researchgate.net

Another approach involves the bromocyclocarbamation of N-Boc protected unsaturated amino esters. The resulting bromourethanes can be transformed into 6-substituted piperidine-2,4-diones. researchgate.net This transformation proceeds through the formation of an intermediate cyclic enolate, which then rearranges to the desired dione (B5365651) structure. researchgate.net

Furthermore, the intramolecular attack of a carbanion on a methyl ester within a suitably designed precursor can lead to the formation of the piperidone ring. This strategy has been successfully employed in the synthesis of chiral 2-aryl and 2-alkyl-4-piperidones. researchgate.net

| Cyclization Method | Key Precursor | Noteworthy Features |

| Dieckmann Cyclization | δ-aryl-δ-amino-β-ketoacids | Involves acylation of Meldrum's acid. researchgate.net |

| Bromocyclocarbamation | N-Boc protected unsaturated amino esters | Proceeds via an intermediate cyclic enolate. researchgate.net |

| Intramolecular Carbanion Attack | Precursors with a terminal methyl ester and a nucleophilic carbanion source | Enables the synthesis of chiral piperidones. researchgate.net |

The introduction of the methyl ester at the 3-position is typically achieved through esterification of the corresponding carboxylic acid or via transesterification. The Fischer esterification, a classic method, involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven reaction, often requiring a large excess of the alcohol to favor ester formation. masterorganicchemistry.commasterorganicchemistry.com

For substrates that are sensitive to acidic conditions, the Steglich esterification offers a milder alternative. commonorganicchemistry.com This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst to facilitate the esterification of carboxylic acids with alcohols at room temperature. orgsyn.org

Transesterification, or alcoholysis, is another viable route where an existing ester is converted to a different ester by reaction with an alcohol in the presence of a catalyst. researchgate.net This method could be employed if a different ester of 2,4-dioxopiperidine-3-carboxylic acid is more readily available.

| Esterification Method | Reagents | Key Advantages |

| Fischer Esterification | Carboxylic acid, Methanol, Acid catalyst | Suitable for simple alcohols and large-scale synthesis. masterorganicchemistry.commasterorganicchemistry.comcommonorganicchemistry.com |

| Steglich Esterification | Carboxylic acid, Methanol, DCC, DMAP | Mild conditions, suitable for acid-sensitive substrates. commonorganicchemistry.comorgsyn.org |

| Transesterification | Existing ester, Methanol, Catalyst | Useful for converting one ester to another. researchgate.net |

Advanced Synthetic Methodologies for Functionalization of this compound

Once the core structure is synthesized, further derivatization can be achieved through a variety of advanced synthetic methods. These methodologies allow for the introduction of diverse functional groups at different positions of the dioxopiperidine scaffold, enabling the exploration of structure-activity relationships.

The dioxopiperidine ring possesses multiple sites for nucleophilic and electrophilic attack, allowing for a range of substitution reactions. A notable example is the regioselective γ-alkylation of N-Boc protected piperidine-2,4-dione. researchgate.net This reaction demonstrates that the use of a lithium counter-ion is crucial for achieving high regioselectivity at the C-5 position. researchgate.net A variety of electrophiles can be used in this reaction, making it a robust method for introducing alkyl groups. researchgate.net

Acylation reactions at the C-3 position of related pyrrolidine-2,4-diones have been achieved using acid chlorides in the presence of a Lewis acid like boron trifluoride-diethyl etherate. rsc.org This suggests that similar acylation strategies could be applied to the piperidine-2,4-dione scaffold to introduce acyl groups at the C-3 position.

Halogenation, an electrophilic substitution, can also be a viable functionalization strategy. For instance, the oxidation of an enantiopure piperidine (B6355638) with bromine in acetic acid has been shown to generate the corresponding piperidin-2-one. researchgate.net While not a direct substitution on the dione, it highlights the reactivity of the piperidine ring towards electrophilic halogens, suggesting that direct halogenation of the 2,4-dioxo scaffold could be possible under suitable conditions.

| Reaction Type | Position of Functionalization | Reagents/Conditions | Research Findings |

| γ-Alkylation (Nucleophilic) | C-5 | N-Boc-piperidine-2,4-dione, Alkyl halide, Lithium base | The lithium counter-ion is essential for regioselectivity. researchgate.net |

| Acylation (Nucleophilic) | C-3 | Pyrrolidine-2,4-dione, Acid chloride, BF3·OEt2 | Efficient method for introducing acyl groups. rsc.org |

| Halogenation (Electrophilic) | Ring Carbon | Piperidine, Bromine, Acetic acid | Demonstrates the susceptibility of the piperidine ring to electrophilic attack. researchgate.net |

Oxidation and reduction reactions offer pathways to further modify the dioxopiperidine ring and its substituents. The oxidation of methylpiperidine derivatives using reagents like mercury(II)-EDTA has been shown to yield piperidones, indicating that the piperidine ring can be oxidized to introduce additional carbonyl functionality. researchgate.net The synthesis of enantiopure (R)-3,3-dibromo-1-(2-hydroxy-1-phenylethyl)piperidin-2-one from an enantiopure piperidine compound using bromine in acetic acid also represents an oxidative transformation. researchgate.net

Conversely, reduction of the dione functionality can lead to hydroxylated or partially reduced piperidine derivatives. For example, the reduction of the double bond in 5-benzylidene-2,4-thiazolidinediones, a related heterocyclic system, has been achieved using lithium borohydride. researchgate.net This suggests that selective reduction of one of the carbonyl groups or other reducible functionalities in derivatives of this compound could be a viable strategy for diversification. The double reduction of pyridine (B92270) derivatives using catalysts like ruthenium(II) and rhodium(I) complexes can lead to piperidinone derivatives. nih.gov

The Mannich reaction is a powerful three-component condensation reaction used for the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.orgthermofisher.com This reaction is widely employed in the synthesis of piperidine derivatives. rsc.orgscispace.comrsc.orgnii.ac.jpacs.org A stereoselective three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines. rsc.orgscispace.comrsc.org This method has been instrumental in the synthesis of bioactive natural alkaloids. rsc.orgscispace.comrsc.org

In the context of this compound, the active methylene (B1212753) group at the C-3 position could potentially participate in a Mannich reaction with an aldehyde and an amine to introduce an aminomethyl substituent. This would provide a straightforward route to a diverse range of functionalized derivatives. The Mannich reaction can be performed under various conditions, and the use of chiral auxiliaries or catalysts can allow for stereoselective transformations. ru.nlresearchgate.net

| Reaction | Reactants | Product Type | Key Features |

| Vinylogous Mannich Reaction | 1,3-bis-trimethylsily enol ether, Aldehyde, Amine | Multi-substituted chiral piperidines | Inspired by the biosynthesis of piperidine alkaloids. rsc.orgscispace.comrsc.org |

| General Mannich Reaction | Compound with active methylene, Aldehyde, Amine | β-amino-carbonyl compounds | A versatile method for C-C bond formation and introduction of an amino group. wikipedia.orgthermofisher.com |

Reformatsky Reactions for Dioxopiperidine Ring Formation

While the Reformatsky reaction is a well-established method for the synthesis of β-hydroxy esters from α-haloesters and carbonyl compounds in the presence of zinc, its direct application to the formation of the 2,4-dioxopiperidine ring of this compound is not extensively documented in readily available literature. However, the principles of the Reformatsky reaction can be conceptually applied to the synthesis of precursors that could subsequently be cyclized to form the desired dioxopiperidine ring.

The classic Reformatsky reaction involves the formation of an organozinc reagent (a Reformatsky enolate) from an α-haloester. This enolate then adds to a carbonyl group. In a hypothetical application towards a dioxopiperidine precursor, one could envision a multi-step sequence where a Reformatsky-type addition is used to create a key carbon-carbon bond, followed by cyclization. For instance, a reaction between an α-haloester and a suitable amino-protected aldehyde or ketone could yield an intermediate that, after further functional group manipulation and deprotection, could undergo intramolecular amidation to form the piperidine ring.

It is important to note that alternative and more direct methods, such as the Dieckmann condensation of appropriate diesters, are more commonly cited for the formation of cyclic β-keto esters and related structures like the 2,4-dioxopiperidine ring system. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com The Dieckmann condensation involves the intramolecular base-catalyzed cyclization of a diester to form a β-keto ester. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com For the synthesis of a 2,4-dioxopiperidine, a suitable N-protected amino diester could potentially be cyclized under Dieckmann conditions.

A study on the regioselective γ-alkylation of tert-butyl 2,4-dioxopiperidine-1-carboxylate demonstrates a method for functionalizing the pre-formed dioxopiperidine ring, which is a valuable strategy for creating derivatives. researchgate.net This approach, while not a ring-forming reaction itself, highlights the synthetic utility of the 2,4-dioxopiperidine scaffold. researchgate.net

Table 1: Key Features of the Reformatsky Reaction

| Feature | Description |

| Reactants | α-haloester, Aldehyde or Ketone |

| Reagent | Zinc metal |

| Product | β-hydroxy ester |

| Key Intermediate | Organozinc enolate |

Enzymatic Transformations and Chiral Synthesis of Piperidine Intermediates

The synthesis of chiral piperidine intermediates is of significant interest due to the prevalence of this motif in pharmaceuticals. nih.gov Enzymatic transformations offer a powerful tool for achieving high enantioselectivity in the synthesis of precursors to compounds like this compound.

Biocatalytic approaches can be employed for the asymmetric synthesis of key building blocks. For example, enzymes such as lipases, hydrolases, and oxidoreductases can be used for the kinetic resolution of racemic piperidine precursors or for the asymmetric transformation of prochiral substrates. rsc.org A study has reported the first biocatalytic synthesis of piperidine derivatives using an immobilized lipase (B570770) (Candida antarctica lipase B) in a multicomponent reaction. rsc.org

Recent advancements have combined biocatalytic C-H oxidation with radical cross-coupling to create complex and highly functionalized piperidines in a modular and enantioselective manner. chemistryviews.orgresearchgate.netnews-medical.net This strategy allows for the late-stage functionalization of the piperidine core, providing access to a wide range of derivatives. chemistryviews.orgresearchgate.netnews-medical.net Chemo-enzymatic methods, which combine the strengths of both chemical and biological catalysis, have also been developed for the asymmetric dearomatization of pyridines to yield stereoenriched piperidines. nih.gov

For the chiral synthesis of piperidine intermediates, strategies often involve the use of chiral auxiliaries or asymmetric catalysis. The enantioselective synthesis of various piperidine alkaloids has been achieved starting from a common chiral lactam derived from phenylglycinol. nih.gov

Table 2: Examples of Enzymatic and Chiral Synthesis Strategies for Piperidine Derivatives

| Strategy | Description | Key Enzymes/Catalysts | Reference |

| Biocatalytic Multicomponent Reaction | Synthesis of piperidines from benzaldehyde, aniline, and an acetoacetate (B1235776) ester. | Immobilized Candida antarctica lipase B (CALB) | rsc.org |

| Biocatalytic C-H Oxidation/Radical Cross-Coupling | Modular and enantioselective functionalization of the piperidine framework. | Trans-4-proline hydroxylase, engineered proline-4-hydroxylase, ectoine (B1671093) 5-hydroxylase | chemistryviews.orgresearchgate.netnews-medical.net |

| Chemo-enzymatic Dearomatization | Asymmetric dearomatization of activated pyridines to prepare substituted piperidines. | Amine oxidase, ene imine reductase | nih.gov |

| Chiral Pool Synthesis | Enantioselective synthesis of piperidine alkaloids from a phenylglycinol-derived lactam. | Not applicable (chiral starting material) | nih.gov |

Industrial Scale Synthesis Considerations for this compound and Related Compounds

The industrial-scale synthesis of piperidine derivatives, including those with a 2,4-dione substitution pattern, requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. pmarketresearch.commarketresearchfuture.commetoree.comwikipedia.org The piperidine market is experiencing significant growth, largely driven by its use in the pharmaceutical sector. marketresearchfuture.com

Key considerations for the industrial production of piperidine-based active pharmaceutical ingredients (APIs) include:

Process Intensification: This involves the development of novel apparatuses and techniques to substantially decrease equipment size, energy consumption, and waste production. cetjournal.itaiche.orgresearchgate.net Continuous flow chemistry is one such technique that can improve safety and efficiency, especially for highly exothermic reactions. pmarketresearch.comcetjournal.it

Raw Material Sourcing and Purity: The availability of high-purity starting materials is crucial for GMP-compliant synthesis. pmarketresearch.com Industrially, piperidine is produced by the hydrogenation of pyridine. wikipedia.org

Catalyst Selection and Efficiency: The choice of catalyst is critical for achieving high yields and selectivities. For large-scale operations, heterogeneous catalysts are often preferred for ease of separation and recycling.

Solvent Selection and Recovery: The use of large volumes of solvents is a major cost and environmental concern in pharmaceutical manufacturing. unibo.it The selection of greener solvents and the implementation of efficient solvent recovery and recycling programs are essential.

While specific industrial synthesis routes for this compound are not publicly detailed, the general principles of fine chemical and pharmaceutical production would apply. A scalable synthesis would likely involve a robust and high-yielding cyclization step, such as a Dieckmann condensation, followed by purification methods suitable for large-scale operation, such as crystallization.

Green Chemistry Approaches in Dioxopiperidine Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and improve sustainability. unibo.itnih.govacs.orgrsc.orgmdpi.comrsc.org For the synthesis of dioxopiperidines, several green chemistry approaches can be considered:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orgwordpress.comprimescholars.comjocpr.com Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over those that generate significant amounts of byproducts, like substitution and elimination reactions. nih.gov

Use of Greener Solvents: The choice of solvent has a significant impact on the environmental footprint of a chemical process. mdpi.com Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. mdpi.com Other green solvents include ionic liquids and supercritical fluids. mdpi.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they can be used in small amounts and can be recycled and reused. nih.gov Biocatalysis, as discussed in section 2.2.5, is a particularly green approach.

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption.

Renewable Feedstocks: The use of starting materials derived from renewable resources is a key aspect of sustainable chemistry.

A specific example of a green approach to piperidine synthesis is a water-mediated intramolecular cyclization that occurs after a bis-aza Michael addition to produce piperidinols. nih.gov While not directly applied to dioxopiperidines, this demonstrates the potential for using water as a solvent in piperidine ring formation. The development of green synthetic routes for this compound would likely focus on a highly atom-economical cyclization reaction in a green solvent, potentially utilizing a recyclable catalyst.

Chemical Reactivity and Mechanistic Investigations of Methyl 2,4 Dioxopiperidine 3 Carboxylate

Reaction Mechanisms Involving the Piperidine (B6355638) Ring System

The piperidine-2,4-dione core of the molecule is central to its reactivity. The formation of this ring system can be achieved through various synthetic strategies, with Dieckmann cyclization being a prominent method. researchgate.net This intramolecular condensation of a suitably substituted diester provides a flexible route to variously substituted piperidine-2,4-diones. researchgate.net Other general methods for forming piperidine rings, such as the hydrogenation of pyridine (B92270) precursors or intramolecular cyclization cascades, also represent potential pathways to this scaffold. nih.gov

Once formed, the dione (B5365651) structure is not inert and can participate in further transformations. For instance, compounds with a 2,4-dioxoalkanoic acid ester structure can undergo three-component reactions with aldehydes and diamines to construct more complex heterocyclic systems, such as substituted pyrrolinones. researchgate.net The carbonyl groups themselves are susceptible to nucleophilic attack and can be reduced to form corresponding alcohols. evitachem.com These reactions highlight the piperidine-2,4-dione system as a versatile platform for building molecular complexity. rsc.orgresearchgate.net

Enol-Keto Tautomerism and its Implications for Methyl 2,4-dioxopiperidine-3-carboxylate Reactivity

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium between the keto and enol forms. libretexts.org Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.org For 1,3-dicarbonyl compounds, this equilibrium often strongly favors the enol form. libretexts.org

In the case of this compound, the hydrogen on the carbon between the two carbonyl groups (C3) is acidic, allowing for the formation of an enol tautomer. This enol form is significantly stabilized by two key factors: conjugation of the newly formed double bond with the remaining carbonyl group and the ester, and the formation of a stable six-membered ring via an intramolecular hydrogen bond. libretexts.orgyoutube.com For example, the simple 1,3-diketone 2,4-pentanedione exists as 85% enol at equilibrium under normal conditions due to these stabilizing effects. libretexts.org

This tautomerism has profound implications for the molecule's reactivity. While the keto form reacts as a typical ketone, the enol and its corresponding enolate anion are nucleophilic at the alpha-carbon (C3). masterorganicchemistry.com This allows the molecule to react with a wide range of electrophiles at this position, making it a key site for functionalization. The tautomerism can be catalyzed by either acid or base. youtube.com Under basic conditions, deprotonation occurs to form a highly reactive enolate anion. libretexts.org Under acidic conditions, protonation of a carbonyl oxygen is the first step, followed by deprotonation at the alpha-carbon. youtube.com

Table 1: Factors Influencing Enol Tautomer Stability

| Stabilizing Factor | Description |

|---|---|

| Conjugation | The C=C double bond of the enol is in conjugation with the remaining C=O group, creating a more stable, delocalized π-system. libretexts.org |

| Intramolecular H-Bonding | A hydrogen bond forms between the enolic hydroxyl group and the oxygen of the adjacent carbonyl group, creating a stable pseudo-six-membered ring. youtube.com |

| Solvent Effects | The equilibrium position is solvent-dependent. Non-polar solvents tend to favor the intramolecularly hydrogen-bonded enol form, while polar solvents can disrupt this bond, potentially favoring the more polar keto form. masterorganicchemistry.comresearchgate.net |

Regioselectivity in Alkylation and Other Transformations of Piperidine Derivatives

The presence of multiple nucleophilic centers in this compound and its enolate form (N1, C3, O2, O4) makes regioselectivity a crucial consideration in its transformations, particularly in alkylation reactions. The outcome of such reactions is highly dependent on the specific conditions employed, including the base, solvent, and electrophile. libretexts.orgmdpi.com

Alkylation can occur at the carbon atom (C-alkylation) or at one of the oxygen atoms (O-alkylation). The choice between these pathways is often governed by the principles of kinetic versus thermodynamic control and the Hard and Soft Acids and Bases (HSAB) theory. O-alkylation is often the kinetically favored pathway, while the C-C bond formed during C-alkylation is typically stronger, making it the thermodynamically favored product.

The reaction conditions play a decisive role:

Base and Counterion: Strong, sterically hindered bases like lithium diisopropylamide (LDA) are commonly used to generate the enolate quantitatively in a non-hydroxylic solvent like tetrahydrofuran (B95107) (THF). libretexts.org Weaker bases, such as potassium carbonate or sodium hydride, in polar aprotic solvents like dimethylformamide (DMF), can also be used and may influence the ratio of products. mdpi.com The nature of the metal counterion (e.g., Li+, Na+, K+) affects the enolate's aggregation and the degree of O- vs. C-alkylation.

Solvent: Polar aprotic solvents can solvate the metal cation, leading to a more "naked" and reactive enolate anion, which can influence regioselectivity. mdpi.com

Electrophile: Hard electrophiles (e.g., chlorotrimethylsilane) tend to react at the hard oxygen atom of the enolate, whereas softer electrophiles (e.g., alkyl halides) are more likely to react at the softer carbon atom.

In addition to C- and O-alkylation, the nitrogen atom of the piperidine ring is also a potential site for alkylation, leading to N-substituted products. Studies on related heterocyclic systems have shown that a mixture of N- and O-alkylation products can be obtained, with the ratio depending on the reaction conditions. mdpi.com The development of highly regioselective methods, such as the use of specific bases like cesium bicarbonate for the selective alkylation of one hydroxyl group over another, demonstrates that precise control over these transformations is achievable. nih.govnih.gov

Table 2: General Regioselectivity in the Alkylation of 1,3-Dicarbonyl Enolates

| Reaction Site | Favored Conditions | Product Type |

|---|---|---|

| C-Alkylation | Softer alkylating agents (e.g., CH₃I), thermodynamically controlled conditions. | Thermodynamic Product |

| O-Alkylation | Harder alkylating agents (e.g., silyl (B83357) halides), kinetically controlled conditions, polar aprotic solvents. | Kinetic Product |

| N-Alkylation | Dependent on the acidity of the N-H proton and reaction conditions, can compete with O- and C-alkylation. mdpi.com | N-Substituted Product |

Role as a Precursor in Complex Bioactive Molecule Construction

Piperidine-2,4-dione-type azaheterocycles, including this compound, are recognized as convenient and modern platforms for the construction of functionalized piperidine systems. rsc.orgresearchgate.net These scaffolds possess significant synthetic and medicinal potential, serving as key building blocks in the development of pharmaceutically relevant compounds and the total synthesis of natural products. rsc.org

The versatile reactivity of the piperidine-2,4-dione core allows for the introduction of various substituents and the elaboration into more complex molecular architectures. This potential has been realized in the creation of highly active compounds. For example, adamantane-substituted piperidine-2,4-diones have been synthesized as part of a series of heterocycles with potent activity against influenza A virus. researchgate.net The piperidine nucleus is an essential heterocyclic system that forms the underpinning for numerous medicines, acting as a crucial component in compounds with antibacterial, antifungal, antimalarial, and anticancer properties. researchgate.netajchem-a.com The inherent functionality of this compound makes it an attractive starting point for accessing this broad chemical space and developing novel bioactive molecules. rsc.org

Structure Activity Relationship Sar Studies of Methyl 2,4 Dioxopiperidine 3 Carboxylate Derivatives

Impact of Substituent Modifications on Pharmacological Profiles

There is a lack of specific data on how substituent modifications on the Methyl 2,4-dioxopiperidine-3-carboxylate scaffold affect pharmacological profiles. Hypothetically, based on general SAR principles:

N-Substitution: Alkylation or arylation at the N-1 position would significantly alter the compound's lipophilicity and steric profile, potentially influencing its binding affinity and selectivity for a biological target.

C-3 Ester Modification: Conversion of the methyl ester to other esters (e.g., ethyl, tert-butyl) or to carboxamides would change the molecule's hydrogen bonding potential, size, and susceptibility to hydrolysis by esterases.

Ring Substitutions: Introducing substituents at the C-5 and C-6 positions could create new chiral centers and provide opportunities for additional interactions with a target protein, potentially leading to increased potency or altered selectivity.

Without experimental data, these points remain speculative for this specific scaffold.

Conformational Analysis and its Correlation with Bioactivity

Specific conformational analysis of this compound and its correlation with bioactivity has not been extensively reported. For piperidine (B6355638) rings in general, the chair conformation is typically the most stable. The orientation (axial vs. equatorial) of the substituent at the C-3 position would be a critical determinant of the molecule's three-dimensional shape and, consequently, its ability to fit into a biological target's binding site. The presence of the dione (B5365651) system could influence the ring's conformational flexibility. Detailed NMR and computational modeling studies would be required to understand the preferred conformations of bioactive derivatives, but such studies for this specific compound are not publicly available.

Stereochemical Considerations in Structure-Activity Relationships

The carbon at the 3-position of this compound is a stereocenter. As is common in pharmacology, the biological activity of the two enantiomers ((R) and (S)) would likely differ significantly. One enantiomer may exhibit much higher potency than the other, or they may have entirely different pharmacological effects. This stereoselectivity is a cornerstone of drug action, as biological targets are themselves chiral. However, studies detailing the stereoselective synthesis and differential biological evaluation of the enantiomers of this compound derivatives are not found in the reviewed literature.

Biological and Pharmacological Research Applications of Methyl 2,4 Dioxopiperidine 3 Carboxylate Derivatives

Research into Anticancer Properties of Piperidine-based Compounds

There is a substantial body of research on the anticancer properties of various piperidine (B6355638) derivatives. However, specific studies detailing the evaluation of Methyl 2,4-dioxopiperidine-3-carboxylate or its direct derivatives for anticancer activity are not prominently available in the reviewed scientific literature. General research indicates that piperidine-containing compounds are explored for their potential to treat various cancers, but direct links to this specific carboxylate are not established. myskinrecipes.com

Investigations into Antimicrobial and Antiviral Activities

While numerous piperidine derivatives have been synthesized and screened for antimicrobial and antiviral properties, dedicated research on the antimicrobial or antiviral effects of this compound and its derivatives is not found in the available literature. The broad utility of the piperidine scaffold suggests potential, but specific data is lacking. ontosight.ai

Neuropharmacological Studies and Modulation of Neurotransmitter Systems

The piperidine structure is a key component of many centrally acting drugs. biosynce.com Despite this, specific neuropharmacological studies on this compound or its derivatives, or their role in modulating neurotransmitter systems, are not detailed in the accessible research. Chemical suppliers note its potential use in synthesizing compounds for neurological disorders, but specific research applications are not cited. myskinrecipes.com

Studies on Anti-inflammatory and Analgesic Effects of Piperidine Derivatives

The anti-inflammatory and analgesic potential of many piperidine-containing compounds has been a subject of significant research interest. ontosight.ai Nevertheless, there is a lack of specific published studies focusing on the anti-inflammatory or analgesic properties of this compound and its direct derivatives.

Exploration of Potential Therapeutic Targets for Piperidine Compounds

This compound is recognized as a valuable building block in the synthesis of heterocyclic compounds which are often explored for their therapeutic properties. myskinrecipes.com It is utilized as a starting material for creating more complex molecules that may target a range of biological receptors and enzymes. Its structure, featuring a carboxylate ester and a dioxopiperidine moiety, makes it a useful intermediate for developing compounds aimed at treating conditions such as neurological disorders, cancer, and infectious diseases. myskinrecipes.com However, specific therapeutic targets for derivatives synthesized directly from this compound are not detailed in the available literature.

Role in Agrochemical Development as Synthetic Intermediates

In addition to pharmaceuticals, piperidine derivatives are important in the agrochemical industry. biosynce.comccspublishing.org.cn this compound and its closely related isomer, Methyl 3,4-dioxopiperidine-1-carboxylate, are considered precursors or intermediates for the synthesis of agricultural chemicals. evitachem.com Their chemical structure allows for the creation of more complex molecules that may be developed into pesticides, including insecticides and fungicides. cognitivemarketresearch.com

Advanced Analytical Techniques in the Characterization of Methyl 2,4 Dioxopiperidine 3 Carboxylate

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of Methyl 2,4-dioxopiperidine-3-carboxylate by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of a molecule. Although specific experimental spectra for this compound are not widely published, the expected signals can be predicted based on its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen atoms in the molecule. The methyl ester protons (-OCH₃) would likely appear as a sharp singlet. The protons on the piperidine (B6355638) ring would exhibit more complex splitting patterns (multiplets) due to coupling with adjacent protons. The proton at the C3 position, being adjacent to a stereocenter and carbonyl groups, would have a unique chemical shift. The N-H proton of the amide would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbons of the ester and the two amide groups (C2 and C4) would resonate at the downfield end of the spectrum (typically >160 ppm). The carbons of the piperidine ring and the methyl group of the ester would appear at higher field strengths. For comparison, in a related compound, N-acyl-glutarimide, the carbonyl carbons show distinct signals, highlighting the sensitivity of NMR to the chemical environment of each atom. acs.org

A patent for a closely related compound, Methyl 1-methyl-2,4-dioxopiperidine-3-carboxylate, provides some insight into the expected chemical shifts. In this N-methylated derivative, proton signals were observed between δ 3.34 and 8.09 ppm in chloroform-d. mdpi.comgoogleapis.com This suggests a similar range for the title compound, with adjustments for the absence of the N-methyl group.

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound (molecular formula C₇H₉NO₄), the expected monoisotopic mass is 171.0532 g/mol . chemspider.com

In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 171. Depending on the ionization technique used, such as electrospray ionization (ESI), common adducts like [M+H]⁺ (m/z 172) or [M+Na]⁺ (m/z 194) might be more prominent. uni.lu Fragmentation patterns, resulting from the cleavage of the parent molecule, would provide further structural evidence. Common fragments would likely arise from the loss of the methoxy (B1213986) group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).

| Adduct | Predicted m/z |

| [M+H]⁺ | 172.06044 |

| [M+Na]⁺ | 194.04238 |

| [M+K]⁺ | 210.01632 |

| [M+NH₄]⁺ | 189.08698 |

| [M-H]⁻ | 170.04588 |

This interactive data table is based on predicted values. uni.lu

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. The presence of the ester and amide carbonyl groups (C=O) would result in strong absorption bands in the region of 1650-1750 cm⁻¹. Specifically, the ester carbonyl stretch typically appears around 1735-1750 cm⁻¹, while the amide carbonyls would absorb at a slightly lower frequency, likely between 1670-1720 cm⁻¹. mdpi.com A broad band in the region of 3200-3400 cm⁻¹ would indicate the N-H stretching vibration of the amide. C-H stretching vibrations for the alkyl portions of the molecule would be observed around 2850-3000 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While carbonyl stretches are also visible in Raman spectra, C-C and C-N bond vibrations within the piperidine ring might be more prominent compared to the IR spectrum.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H Stretch (Amide) | 3200-3400 (broad) |

| C-H Stretch (Alkyl) | 2850-3000 |

| C=O Stretch (Ester) | 1735-1750 (strong) |

| C=O Stretches (Amide) | 1670-1720 (strong) |

| C-N Stretch | 1200-1350 |

| C-O Stretch (Ester) | 1000-1300 |

This interactive data table is based on typical functional group absorption ranges.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase. nih.govresearchgate.net

A typical mobile phase might consist of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The compound would be detected using a UV detector, as the carbonyl groups provide a chromophore. The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. For related compounds, purity is often confirmed to be greater than 95%. unipi.it

Thin-Layer Chromatography (TLC) is a rapid and convenient technique used to monitor the progress of a chemical reaction. For the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product.

A silica (B1680970) gel plate would typically be used as the stationary phase, and the mobile phase would be a mixture of organic solvents, such as ethyl acetate (B1210297) and hexanes. nih.gov The choice of solvent system is optimized to achieve good separation between the spots corresponding to the starting materials, intermediates, and the final product. The spots are visualized under UV light or by staining with an appropriate reagent (e.g., potassium permanganate). The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

Computational Chemistry and Molecular Modeling in Methyl 2,4 Dioxopiperidine 3 Carboxylate Research

Quantum Chemical Calculations of Molecular and Electronic Structure

There is no specific information available in the public literature regarding quantum chemical calculations performed on Methyl 2,4-dioxopiperidine-3-carboxylate. Such calculations would typically involve methods like Density Functional Theory (DFT) to determine the molecule's optimized geometry, electronic properties (such as HOMO-LUMO energy gap), and molecular orbital distributions. While these studies are common for many organic molecules, specific data for the title compound could not be located.

Molecular Docking and Ligand-Target Interaction Studies

No specific molecular docking studies for this compound have been reported in the available literature. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target protein. For related dioxopiperidine and piperidine (B6355638) derivatives, these studies are often conducted to explore their potential as inhibitors of various enzymes or as ligands for receptors. However, without specific studies on this compound, its potential binding modes and protein targets remain computationally uncharacterized in the public domain.

Prediction of Pharmacological Activity through Computational Approaches

There are no specific in silico predictions of the pharmacological activity of this compound found in the reviewed literature. Computational tools are frequently used to predict the potential therapeutic effects and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of compounds. While such predictions exist for broader classes of piperidine derivatives, which have shown a wide range of biological activities including antibacterial and anti-inflammatory effects, specific predictions for this compound are not documented.

Computational Approaches to Reaction Mechanism Elucidation

No computational studies detailing the reaction mechanisms for the synthesis of this compound were found. Computational approaches, often employing DFT, are used to investigate the transition states and energy profiles of chemical reactions, providing insights into the most likely synthetic pathways. For the broader class of glutarimides and related cyclic imides, computational studies have been used to understand their formation, for instance, through Michael addition and subsequent cyclization reactions. However, a specific computational elucidation for the synthesis of this compound is not available in the public literature.

Future Directions and Emerging Research Avenues for Methyl 2,4 Dioxopiperidine 3 Carboxylate

Development of Novel Derivatization Strategies for Enhanced Bioactivity

The core structure of Methyl 2,4-dioxopiperidine-3-carboxylate offers multiple sites for chemical modification to generate libraries of novel compounds with potentially enhanced biological activities. Future research could focus on:

N-Substitution: The piperidine (B6355638) nitrogen can be functionalized with a wide array of substituents to modulate the compound's physicochemical properties, such as lipophilicity and basicity. Introducing aromatic, heteroaromatic, or aliphatic moieties could influence ligand-receptor interactions and pharmacokinetic profiles.

Modification of the Dioxo-functionality: The ketone groups at the 2- and 4-positions are amenable to various chemical transformations. Selective reduction could yield hydroxylated derivatives, while reactions with nucleophiles could lead to the formation of diverse heterocyclic systems fused to the piperidine ring.

Ester and Amide Analogues: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to create a diverse set of amide and ester derivatives. These modifications can significantly impact the molecule's ability to form hydrogen bonds and interact with biological targets.

Systematic exploration of these derivatization strategies could lead to the identification of compounds with improved potency, selectivity, and drug-like properties.

Exploration of Undiscovered Biological Activities and Therapeutic Applications

The piperidine scaffold is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs. Given that this compound serves as a precursor to various piperidine derivatives, its derivatives could be screened for a wide range of biological activities. Potential therapeutic areas to explore include:

Central Nervous System (CNS) Disorders: Piperidine-containing compounds have shown efficacy in treating a variety of CNS conditions. Derivatives of this compound could be evaluated for activity as antipsychotics, antidepressants, anxiolytics, or for their potential in neurodegenerative diseases.

Oncology: The development of novel anticancer agents is a continuous effort. The structural diversity that can be generated from this scaffold warrants investigation into its potential as a source of new cytotoxic or targeted anticancer therapies.

Infectious Diseases: The search for new antibiotics and antiviral agents is of critical importance. Libraries of compounds derived from this compound could be screened against a panel of bacterial and viral pathogens.

A comprehensive screening of a structurally diverse library of its derivatives against various biological targets could uncover previously unknown therapeutic applications.

Integration with High-Throughput Screening and Combinatorial Chemistry in Drug Discovery

The versatility of this compound as a chemical scaffold makes it an ideal candidate for integration into modern drug discovery platforms.

Combinatorial Chemistry: The multiple points of diversification on the molecule allow for the rapid generation of large libraries of related compounds using combinatorial synthesis techniques. This approach can efficiently explore a vast chemical space to identify initial hit compounds.

High-Throughput Screening (HTS): The synthesized libraries can be subjected to HTS against a multitude of biological targets to identify compounds with desired activities. The efficiency of HTS allows for the rapid assessment of thousands of compounds, accelerating the early stages of drug discovery.

The combination of combinatorial synthesis and HTS would enable the systematic exploration of the therapeutic potential of derivatives of this compound.

Applications in Chemical Biology and Advanced Materials Science

Beyond its potential in drug discovery, the unique chemical properties of this compound and its derivatives could be exploited in other scientific fields.

Chemical Biology: Functionalized derivatives could be developed as chemical probes to study biological processes. For example, fluorescently labeled or biotinylated versions could be used to identify and characterize protein targets.

Advanced Materials Science: The rigid heterocyclic structure and the presence of multiple functional groups suggest potential applications in materials science. Derivatives could be investigated for their ability to form polymers, coordination complexes with metals, or self-assembling structures with unique optical or electronic properties.

Exploring these non-traditional applications could lead to the development of novel tools for biological research and innovative new materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2,4-dioxopiperidine-3-carboxylate, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : A common approach involves cyclocondensation reactions using piperidine derivatives. For example, analogous syntheses of ethyl 2,4-dioxopiperidine-3-carboxylates employ reflux in methanol with piperidine as a catalyst (e.g., 20 h reflux in methanol with 2 ml piperidine yielded 85% product after recrystallization) . Adjusting solvent polarity (e.g., ethanol vs. methanol) and catalyst loading can optimize yields. Temperature control during cyclization (e.g., ice bath for intermediate stabilization) is critical to avoid side reactions .

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Solvent | Methanol | 85% | |

| Catalyst | Piperidine (2 ml) | — | |

| Reaction Time | 20 h reflux | — |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. For example, analogous compounds show distinct proton environments: δ 3.68–3.73 ppm (OCH₃ or N(CH₃)₂ groups) and δ 4.48–5.42 ppm (CHCO/CHS protons) in CDCl₃ . Infrared (IR) spectroscopy identifies carbonyl stretches (e.g., 1730 cm⁻¹ for ester groups) . High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) further validate purity and stereochemistry .

Q. How can researchers optimize purification protocols for this compound to achieve high purity (>95%)?

- Methodological Answer : Recrystallization from methanol or ethanol is effective for removing polar impurities. For example, analogs like ethyl 2,4-dioxopiperidine-3-carboxylate were purified via repeated recrystallization from methanol, yielding >95% purity . Hydrochloride salt formation (e.g., using HCl gas in diethyl ether) can isolate basic impurities, followed by neutralization . Column chromatography (silica gel, ethyl acetate/hexane) resolves non-polar byproducts .

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

- Methodological Answer : The compound should be stored in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Protective measures include flame-retardant lab coats and fume hood use during synthesis . Avoid aqueous or acidic environments, as ester groups may hydrolyze. Spill protocols require neutralization with sodium bicarbonate and containment to prevent drain contamination .

Advanced Research Questions

Q. How should researchers address contradictory spectral data (e.g., NMR chemical shift discrepancies) when characterizing this compound derivatives?

- Methodological Answer : Discrepancies may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or tautomerism. For example, keto-enol tautomerism in dioxopiperidines alters proton environments. Use variable-temperature NMR to identify dynamic equilibria . Cross-validate with computational NMR prediction tools (e.g., DFT-based software) .

Q. What methodologies are recommended for investigating the reaction mechanisms involving this compound, such as cyclization or dehydrogenation?

- Methodological Answer : Deuterium labeling (e.g., D₂O exchange) tracks proton transfer in cyclization. For dehydrogenation, use oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in benzene under reflux, followed by LC-MS to monitor intermediate hydroquinones . Kinetic isotope effects (KIE) and Hammett plots elucidate rate-determining steps .

Q. How can computational chemistry tools (e.g., DFT calculations) predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the electron-withdrawing ester group lowers LUMO energy, enhancing reactivity toward nucleophiles . Molecular dynamics simulations model solvent effects on tautomer stability .

Q. What strategies are effective in identifying and quantifying degradation products of this compound under various pH and temperature conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS detect hydrolysis products (e.g., carboxylic acid derivatives). Forced degradation under acidic (0.1 M HCl) or basic (0.1 M NaOH) conditions identifies pH-labile sites. Compare degradation profiles with synthetic standards .

Q. How can the pharmacological potential of this compound be systematically evaluated, given structural similarities to bioactive dihydropyridines?

- Methodological Answer : Conduct calcium channel modulation assays (e.g., fluorometric intracellular Ca²⁺ measurements in HEK293 cells) . Antimicrobial activity is tested via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.